molecular formula C16H20N2 B11867656 (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole

(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole

Cat. No.: B11867656
M. Wt: 240.34 g/mol
InChI Key: SMHMEZYHCGDWSG-FMIVXFBMSA-N
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Description

(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to a vinyl group, which is further connected to a methylated indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of (indol-3-yl)carbaldehydes with piperidine under microwave irradiation. This method provides high yields and is efficient for producing the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the vinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-alkylated or N-acylated indole derivatives.

Scientific Research Applications

(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is unique due to its specific structural features, including the piperidine ring and the methylated indole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole, a synthetic compound characterized by its unique structure combining an indole core with a piperidine substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interaction with various biological targets, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20N2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1312937-76-0

The compound's structure features a methyl group at the nitrogen atom of the indole and a vinyl group attached to the piperidine, which enhances its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes, potentially leading to therapeutic applications in treating neurological disorders and cancers. The unique combination of the indole and piperidine rings allows for significant interactions through:

  • π-π Stacking
  • Hydrogen Bonding
  • Hydrophobic Interactions

These interactions enhance the binding affinity to targets such as G-protein coupled receptors and kinases, making this compound a valuable candidate for drug development.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Cell LineIC50 Value (µM)Reference
HT-29 (Colon Cancer)5.0
MEXF 462 (Melanoma)4.2
OVXF 899 (Ovarian Cancer)3.5

These findings indicate that the compound may act as a potent inhibitor of tumor growth, warranting further investigation into its mechanisms and potential clinical applications.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in disorders such as Alzheimer's disease. Indole derivatives are known for their ability to modulate neurotransmitter systems, which is crucial for maintaining cognitive function.

Study on Antitumor Activity

A study published in PubMed Central evaluated the antitumor activity of various indole derivatives, including this compound. The results indicated that this compound exhibited strong selectivity against renal cancer cell lines, with an IC50 value of 1.143 µM, highlighting its potential as a targeted therapy for specific cancer types .

Interaction with Receptors

Another research article focused on the interactions of this compound with G-protein coupled receptors. The study demonstrated that the compound acts as a ligand in receptor binding assays, suggesting its role in modulating receptor activity and signaling pathways critical for various physiological responses .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-methyl-2-[(E)-2-piperidin-1-ylethenyl]indole

InChI

InChI=1S/C16H20N2/c1-17-15(9-12-18-10-5-2-6-11-18)13-14-7-3-4-8-16(14)17/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3/b12-9+

InChI Key

SMHMEZYHCGDWSG-FMIVXFBMSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C=C1/C=C/N3CCCCC3

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=CN3CCCCC3

Origin of Product

United States

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